ethyl 4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine-1-carboxylate
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Overview
Description
ETHYL 4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with a unique structure that combines elements of pyran, pyrazine, and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves multiple steps. The reaction conditions typically involve the use of catalysts such as (+)-10-camphorsulfonic acid (CSA) and solvents like acetic anhydride and pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale resolution procedures that exploit the enantioselectivity of specific enzymes, such as Novozym® 435 lipase and lipase AK . These enzymes facilitate the acetylation reaction, producing the desired enantiomers in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon (Pd/C) to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: TEMPO, potassium permanganate (KMnO4)
Reducing Agents: Hydrogen gas (H2) with Pd/C
Solvents: Acetic anhydride, pyridine, methanol
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of natural terpenes and other complex organic molecules.
Medicine: Explored for its potential therapeutic effects due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of ETHYL 4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can modulate the activity of enzymes and other proteins. For example, its role as a myeloperoxidase inhibitor suggests it can interfere with the enzyme’s ability to produce reactive oxygen species, thereby exerting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-ETHYNYL-2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN: Shares the pyran structure but differs in the presence of an ethynyl group instead of the pyrazinecarboxylate group.
2,2,6-TRIMETHYL-6-VINYLTETRAHYDRO-2H-PYRAN: Similar pyran structure with a vinyl group, used in the synthesis of linalool oxide.
BISABOLOL OXIDE A: Contains a similar pyran ring but with different substituents, used in the fragrance industry.
Uniqueness
ETHYL 4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its combination of pyran, pyrazine, and ethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C18H30N2O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
ethyl 4-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H30N2O3/c1-5-22-16(21)20-14-12-19(13-15-20)11-7-10-18(4)9-6-8-17(2,3)23-18/h5-6,8-9,11-15H2,1-4H3 |
InChI Key |
DKGRGAURYRGJSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC#CC2(CCCC(O2)(C)C)C |
Origin of Product |
United States |
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